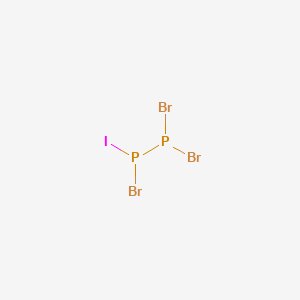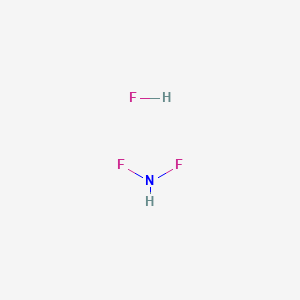
N-Fluorohypofluorous amide--hydrogen fluoride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fluorohypofluorous amide–hydrogen fluoride (1/1) is a fluorinated compound that combines the properties of amides and fluorine atomsThe presence of fluorine atoms in the compound enhances its stability and reactivity, making it a valuable reagent in synthetic chemistry .
Preparation Methods
The synthesis of N-Fluorohypofluorous amide–hydrogen fluoride (1/1) involves the fluorination of amide precursors. One common method is the use of N-fluorinating agents such as N-fluoropyridinium salts, N-fluoro-2-pyridone, and N-fluoro- N-alkylarenesulfonamides Industrial production methods often involve the use of silver fluoride as a reactive salt to promote bond formation between the amide and fluorine atoms .
Chemical Reactions Analysis
N-Fluorohypofluorous amide–hydrogen fluoride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated derivatives.
Reduction: Reduction reactions can yield amide derivatives with altered properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include silver fluoride, halonium ions, and various nucleophiles. The major products formed from these reactions are fluorinated amides and their derivatives .
Scientific Research Applications
N-Fluorohypofluorous amide–hydrogen fluoride (1/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Fluorohypofluorous amide–hydrogen fluoride (1/1) involves the interaction of the fluorine atoms with target molecules. The fluorine atoms enhance the compound’s reactivity by increasing the electrophilicity of the amide group. This allows the compound to participate in various chemical reactions, including nucleophilic substitution and oxidation . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
N-Fluorohypofluorous amide–hydrogen fluoride (1/1) can be compared with other fluorinated amides, such as N-trifluoromethylamides and N-fluorobenzenesulfonimide . These compounds share similar properties, such as enhanced stability and reactivity due to the presence of fluorine atoms. N-Fluorohypofluorous amide–hydrogen fluoride (1/1) is unique in its specific combination of amide and fluorine atoms, which provides distinct advantages in certain applications .
Similar compounds include:
- N-trifluoromethylamides
- N-fluorobenzenesulfonimide
- N-fluoro-2-pyridone
- N-fluoro- N-alkylarenesulfonamides
Properties
CAS No. |
161288-34-2 |
|---|---|
Molecular Formula |
F3H2N |
Molecular Weight |
73.018 g/mol |
InChI |
InChI=1S/F2HN.FH/c1-3-2;/h3H;1H |
InChI Key |
BWVVQCDEXQPRTA-UHFFFAOYSA-N |
Canonical SMILES |
N(F)F.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


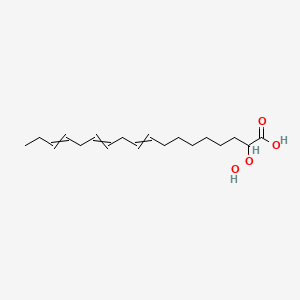
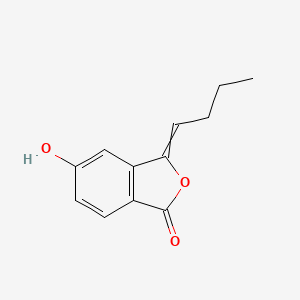
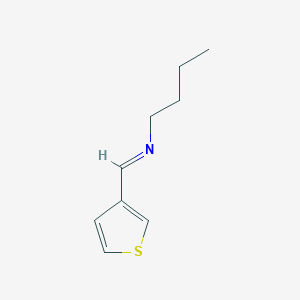
![2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B12553288.png)
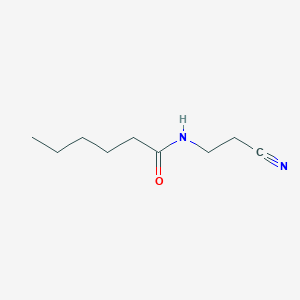
![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
silane](/img/structure/B12553300.png)
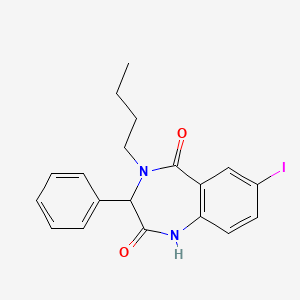
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)
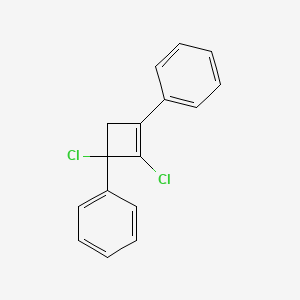
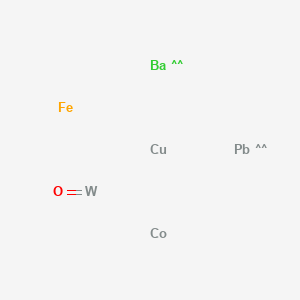
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)

